molecular formula C15H22N2O4 B248990 N-(2,4-dimethoxyphenyl)-3-(morpholin-4-yl)propanamide

N-(2,4-dimethoxyphenyl)-3-(morpholin-4-yl)propanamide

Cat. No.: B248990
M. Wt: 294.35 g/mol
InChI Key: CUTHMKQBRIUQAD-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-3-(morpholin-4-yl)propanamide is a chemical compound characterized by the presence of a dimethoxyphenyl group and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-3-(morpholin-4-yl)propanamide typically involves the reaction of 2,4-dimethoxybenzaldehyde with morpholine and a suitable amide-forming reagent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-3-(morpholin-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-3-(morpholin-4-yl)propanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-3-(morpholin-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethoxyphenyl)-3-(piperidin-4-yl)propanamide
  • N-(2,4-dimethoxyphenyl)-3-(pyrrolidin-4-yl)propanamide
  • N-(2,4-dimethoxyphenyl)-3-(azepan-4-yl)propanamide

Uniqueness

N-(2,4-dimethoxyphenyl)-3-(morpholin-4-yl)propanamide is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from similar compounds with different ring structures.

Properties

Molecular Formula

C15H22N2O4

Molecular Weight

294.35 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-3-morpholin-4-ylpropanamide

InChI

InChI=1S/C15H22N2O4/c1-19-12-3-4-13(14(11-12)20-2)16-15(18)5-6-17-7-9-21-10-8-17/h3-4,11H,5-10H2,1-2H3,(H,16,18)

InChI Key

CUTHMKQBRIUQAD-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)NC(=O)CCN2CCOCC2)OC

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CCN2CCOCC2)OC

solubility

44.2 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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